molecular formula C8H10N2O4S B14875964 1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14875964
M. Wt: 230.24 g/mol
InChI Key: DTLLHUQFIWNQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic organic compound. It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiouracil with 2-bromoethyl methyl sulfide under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituents used.

Scientific Research Applications

1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Thiouracil: A precursor in the synthesis of 1-(2-(Methylthio)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    Thymine: A naturally occurring pyrimidine base found in DNA.

Uniqueness

This compound is unique due to the presence of the methylthioethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O4S/c1-15-3-2-10-4-5(7(12)13)6(11)9-8(10)14/h4H,2-3H2,1H3,(H,12,13)(H,9,11,14)

InChI Key

DTLLHUQFIWNQDU-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=C(C(=O)NC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.